Cas no 1240562-12-2 (2,4-difluoro-6-(trifluoromethyl)aniline)
2,4-difluoro-6-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2,4-difluoro-6-(trifluoromethyl)aniline
- 2,4-Difluoro-6-(trifluoromethyl)benzenamine
- Benzenamine, 2,4-difluoro-6-(trifluoromethyl)-
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- Inchi: 1S/C7H4F5N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2
- InChI Key: PUFNGLYJOKWCQN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(C=1N)F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 180
- XLogP3: 2.3
- Topological Polar Surface Area: 26
2,4-difluoro-6-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145093-50mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 50mg |
$768.0 | 2023-09-29 | ||
| Enamine | EN300-145093-100mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 100mg |
$804.0 | 2023-09-29 | ||
| Enamine | EN300-145093-250mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 250mg |
$840.0 | 2023-09-29 | ||
| Enamine | EN300-145093-500mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 500mg |
$877.0 | 2023-09-29 | ||
| Enamine | EN300-145093-1000mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 1000mg |
$914.0 | 2023-09-29 | ||
| Enamine | EN300-145093-2500mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 2500mg |
$1791.0 | 2023-09-29 | ||
| Enamine | EN300-145093-5000mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 5000mg |
$2650.0 | 2023-09-29 | ||
| Enamine | EN300-145093-10000mg |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 10000mg |
$3929.0 | 2023-09-29 | ||
| Enamine | EN300-145093-0.05g |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 0.05g |
$768.0 | 2023-06-08 | ||
| Enamine | EN300-145093-0.1g |
2,4-difluoro-6-(trifluoromethyl)aniline |
1240562-12-2 | 0.1g |
$804.0 | 2023-06-08 |
2,4-difluoro-6-(trifluoromethyl)aniline Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2,4-difluoro-6-(trifluoromethyl)aniline
Introduction to 2,4-difluoro-6-(trifluoromethyl)aniline (CAS No. 1240562-12-2)
2,4-difluoro-6-(trifluoromethyl)aniline, identified by its Chemical Abstracts Service (CAS) number 1240562-12-2, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive agents.
The structural motif of 2,4-difluoro-6-(trifluoromethyl)aniline consists of a benzene ring substituted with two fluorine atoms at the 2- and 4-positions, along with a trifluoromethyl group at the 6-position. The amine functional group at the 1-position further enhances its reactivity, enabling diverse chemical transformations. Such structural features make it a versatile building block for designing molecules with enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.
In recent years, the demand for fluorinated compounds in drug discovery has surged due to their ability to modulate biological activity and improve pharmacological properties. The introduction of fluorine atoms into aromatic rings can lead to increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved oral bioavailability. These attributes are particularly relevant in the development of next-generation therapeutics targeting complex diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 2,4-difluoro-6-(trifluoromethyl)aniline is its role as a precursor in the synthesis of kinase inhibitors, which are critical in oncology research. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By incorporating fluorinated anilines into kinase inhibitor scaffolds, researchers have been able to develop compounds with superior selectivity and efficacy. For instance, recent studies have demonstrated that derivatives of 2,4-difluoro-6-(trifluoromethyl)aniline exhibit potent inhibitory activity against tyrosine kinases, including those involved in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
The trifluoromethyl group in 2,4-difluoro-6-(trifluoromethyl)aniline is particularly noteworthy for its influence on molecular interactions. This moiety can enhance binding affinity by increasing hydrophobicity and reducing pKa values, thereby stabilizing charged intermediates in enzyme active sites. Additionally, the electron-withdrawing nature of the trifluoromethyl group can modulate electronic properties, influencing reactivity and metabolic fate. These features have been leveraged in the design of protease inhibitors and other enzyme-targeting agents.
Another area where 2,4-difluoro-6-(trifluoromethyl)aniline has shown promise is in the development of agrochemicals. Fluorinated compounds are widely used in pesticides and herbicides due to their enhanced stability against environmental degradation and improved phytotoxicity profiles. Researchers have synthesized novel herbicidal agents based on 2,4-difluoro-6-(trifluoromethyl)aniline, which exhibit selective toxicity toward weeds while minimizing harm to crops. These advancements contribute to sustainable agriculture by providing effective solutions for weed control without compromising food security.
The synthesis of 2,4-difluoro-6-(trifluoromethyl)aniline typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on pre-functionalized benzene derivatives followed by nucleophilic substitution with ammonia or amine equivalents. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to introduce fluorine atoms with greater precision. The growing interest in green chemistry has spurred efforts to develop more sustainable synthetic methodologies for this compound, including solvent-free reactions and catalytic processes that minimize waste.
Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of 2,4-difluoro-6-(trifluoromethyl)aniline. Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead structures before experimental validation. These computational approaches leverage large datasets from high-throughput screening (HTS) campaigns to identify promising candidates for further development. By integrating experimental data with computational insights, researchers can more efficiently navigate the complex chemical space surrounding this scaffold.
The pharmacokinetic properties of compounds derived from 2,4-difluoro-6-(trifluoromethyl)aniline have been extensively studied to ensure their suitability for clinical applications. Fluorination strategies can significantly influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. For example, modifications at the 3-position or additional fluorine substitutions can alter metabolic clearance rates while maintaining target specificity. Such fine-tuning is essential for developing drugs that exhibit optimal therapeutic windows and minimal side effects.
In conclusion,2,4-difluoro-6-(trifluoromethyl)aniline (CAS No. 1240562-12-2) represents a structurally intriguing compound with broad utility across multiple domains of chemical biology and drug discovery. Its unique combination of fluorinated aromatic moieties and an amine functional group makes it a valuable intermediate for synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for this compound,its importance is likely to grow further,driving innovation in pharmaceuticals,agrochemicals,and other industries reliant on advanced chemical synthesis.
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